molecular formula C17H23N3O2 B12422725 (-)-Indolactam V-d8

(-)-Indolactam V-d8

Cat. No.: B12422725
M. Wt: 309.43 g/mol
InChI Key: LUZOFMGZMUZSSK-WXAGKEHZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Indolactam V-d8 is a deuterated analog of the natural alkaloid (-)-Indolactam V, a potent and selective activator of Protein Kinase C (PKC) . The incorporation of deuterium (d8) creates a stable isotopologue ideal for use as an internal standard in mass spectrometry-based analytical methods, facilitating quantitative metabolic and pharmacokinetic studies with high precision and accuracy. The parent compound, (-)-Indolactam V, is the core structure of the tumor-promoting teleocidins and possesses significant biological activities . It acts as a nanomolar agonist of PKC, mimicking diacylglycerol (DAG) by binding to the C1 domain of the enzyme, which leads to its activation and subsequent downstream signaling . This mechanism underlies its role as a tumor promoter and its valuable applications in biomedical research . In research settings, (-)-Indolactam V is utilized to study PKC-mediated pathways in various contexts, including cancer biology , and to investigate its stem cell-differentiation abilities, particularly for pancreatic cell types . Furthermore, indolactam derivatives have shown potential as inhibitors of the Hedgehog (Hh) signaling pathway and the Gli transcription factors, offering a promising therapeutic strategy for combating Gli-driven cancers such as basal cell carcinoma and medulloblastoma . The deuterated form, (-)-Indolactam V-d8, is specifically designed to support these areas of research through advanced analytical applications. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H23N3O2

Molecular Weight

309.43 g/mol

IUPAC Name

(10S,13S)-10-deuterio-10-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-13-(hydroxymethyl)-9-methyl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4(15),5,7-tetraen-11-one

InChI

InChI=1S/C17H23N3O2/c1-10(2)16-17(22)19-12(9-21)7-11-8-18-13-5-4-6-14(15(11)13)20(16)3/h4-6,8,10,12,16,18,21H,7,9H2,1-3H3,(H,19,22)/t12-,16-/m0/s1/i1D3,2D3,10D,16D

InChI Key

LUZOFMGZMUZSSK-WXAGKEHZSA-N

Isomeric SMILES

[2H][C@@]1(C(=O)N[C@@H](CC2=CNC3=C2C(=CC=C3)N1C)CO)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

CC(C)C1C(=O)NC(CC2=CNC3=C2C(=CC=C3)N1C)CO

Origin of Product

United States

Nomenclature, Stereochemistry, and Isotopic Labeling of Indolactam V D8

Definitive Chemical Nomenclature for Indolactam V

(-)-Indolactam V is a complex tetracyclic compound. Due to its intricate structure, several systematic names are recognized in chemical literature. The most commonly accepted IUPAC (International Union of Pure and Applied Chemistry) name is (2S,5S)-1,2,4,5,6,8-hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-3H-pyrrolo[4,3,2-gh]-1,4-benzodiazonin-3-one caymanchem.comnih.gov. Alternative nomenclatures include (2S,5S)-5-(Hydroxymethyl)-2-isopropyl-1-methyl-1,2,4,5,6,8-hexahydro-3H- sigmaaldrich.comselleckchem.comdiazonino[7,6,5-cd]indol-3-one and the PubChem computed name 13-(hydroxymethyl)-9-methyl-10-propan-2-yl-3,9,12-triazatricyclo[6.6.1.04,15]pentadeca-1,4(15),5,7-tetraen-11-one. The deuterated version, (-)-Indolactam V-d8, shares this fundamental nomenclature with the notation "-d8" indicating the substitution of eight hydrogen atoms with deuterium (B1214612).

Table 1: Chemical Identifiers for (-)-Indolactam V

Identifier Value Source(s)
IUPAC Name (2S,5S)-1,2,4,5,6,8-hexahydro-5-(hydroxymethyl)-1-methyl-2-(1-methylethyl)-3H-pyrrolo[4,3,2-gh]-1,4-benzodiazonin-3-one caymanchem.comnih.gov
CAS Number 90365-57-4 caymanchem.comsigmaaldrich.com
Molecular Formula C₁₇H₂₃N₃O₂ sigmaaldrich.com
Molecular Weight 301.38 g/mol sigmaaldrich.com

| InChI Key | LUZOFMGZMUZSSK-LRDDRELGSA-N | caymanchem.com |

Absolute Stereochemistry and Conformational Analysis of (-)-Indolactam V

The biological activity of Indolactam V is intrinsically linked to its specific three-dimensional structure. The molecule possesses two defined stereocenters, designated by the (2S,5S) configuration in its formal name, which are crucial for its interaction with protein kinase C caymanchem.comrsc.org.

A key feature of (-)-Indolactam V is its conformational flexibility, primarily arising from the cis-trans isomerization of the tertiary amide bond within its nine-membered ring. This dynamic behavior results in an equilibrium between at least two major conformers in solution: the "twist" form and the "sofa" form. Research suggests that the "twist" conformation is the biologically active form responsible for its potent tumor-promoting activities nih.gov. The equilibrium between these conformers can be influenced by the steric bulk of substituents on the nine-membered lactam ring.

Table 2: Major Conformers of (-)-Indolactam V

Conformer Key Structural Feature Biological Relevance
Twist A non-planar, twisted nine-membered ring Considered the active conformation for PKC binding

| Sofa | A chair-like conformation of the nine-membered ring | Represents a state in the conformational equilibrium |

Isotopic Labeling Strategy: Rationale for d8 Modification and Deuterium Position

The creation of (-)-Indolactam V-d8 involves the replacement of eight specific hydrogen atoms with their heavier isotope, deuterium (²H or D). This isotopic substitution is a deliberate strategy employed for several analytical and research purposes.

Rationale for Deuteration:

Internal Standard for Mass Spectrometry: One of the primary uses for deuterated compounds like (-)-Indolactam V-d8 is as an internal standard for quantitative analysis using mass spectrometry (MS), such as liquid chromatography-mass spectrometry (LC-MS) researchgate.net. Since the deuterated version is chemically identical to the natural compound but has a higher mass, it can be added to a sample in a known quantity. By comparing the MS signal of the analyte to the signal of the deuterated standard, precise quantification can be achieved, correcting for any sample loss during preparation or ionization variability.

Mechanistic Studies: The substitution of hydrogen with deuterium can alter the rate of chemical reactions in which the C-H bond is broken (a phenomenon known as the kinetic isotope effect). Studying these effects can provide valuable insights into reaction mechanisms. In the context of biological systems, this can help elucidate metabolic pathways google.com.

Position of Deuterium Atoms: While the "-d8" designation confirms the presence of eight deuterium atoms, the precise location is determined by the synthetic route. The synthesis of (-)-Indolactam V-d8 typically utilizes deuterated precursors. The most common labeling pattern involves the substitution of all seven hydrogens on the isopropyl group and one hydrogen on the adjacent methine carbon, derived from precursors such as D8-isopropanol selleckchem.com. This specific placement ensures that the deuterium atoms are on a metabolically stable part of the molecule, which is crucial for its use as an internal standard.

Isotopic Purity and Localization of Deuterium Atoms

For a deuterated compound to be effective as an analytical standard, its purity must be well-characterized in two ways: chemical purity and isotopic purity.

Chemical Purity: This refers to the percentage of the material that is the desired chemical compound, irrespective of its isotopic composition. Commercial preparations of (-)-Indolactam V and its deuterated analogue are typically available with high chemical purity, often exceeding 96-98% as determined by methods like High-Performance Liquid Chromatography (HPLC) sigmaaldrich.com.

Isotopic Purity (Isotopic Enrichment): This is a measure of the extent of deuteration. It defines the percentage of molecules that are fully deuterated at the intended positions (containing all eight deuterium atoms) versus those that are partially deuterated or non-deuterated. This is a critical parameter, as a high isotopic purity ensures a distinct and clean signal in mass spectrometry, separate from the natural isotopologues of the non-labeled compound. The concentration of the heavier isotope is often defined by an isotopic enrichment factor google.com.

Localization and Confirmation: The exact location and number of deuterium atoms in the final product are confirmed using advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ²H NMR are powerful tools to confirm the specific sites of deuteration. In the ¹H NMR spectrum of (-)-Indolactam V-d8, the signals corresponding to the protons on the isopropyl group would be absent, confirming their replacement by deuterium researchgate.net.

Synthetic Methodologies and Derivatization of Indolactam V Analogs

Total Synthesis Approaches to (-)-Indolactam V

Several distinct strategies have emerged, primarily differing in how the key nine-membered macrocyclic lactam is formed and how the stereocenters are controlled. These approaches include:

Copper-Catalyzed N-Arylation: A concise, eight-step total synthesis of (-)-indolactam V has been reported that hinges on an efficient copper-catalyzed amino acid arylation to establish the crucial C4–nitrogen bond. nih.govacs.org This modular method provides a platform for diversifying the indolactam scaffold. acs.org

Indolyne Functionalization: Another advanced strategy relies on a distortion-controlled indolyne functionalization to create the C4–N linkage, followed by an intramolecular conjugate addition to construct the conformationally flexible nine-membered ring. nih.govresearchgate.net

Photocyclization: A seven-step stereospecific synthesis from tryptophan methyl ester has been developed where the key steps involve the photocyclization of a dichloroamide intermediate and a nitrene-mediated ring expansion to form the nine-membered imine. rsc.org

Electrochemical Amination: A highly efficient 11-step synthesis, considered the shortest route to date, utilizes an electrochemical amination for the C4-N bond formation, a copper-mediated aziridine (B145994) opening, and a base-induced macrolactamization. chemistryviews.orgnih.gov This approach served as a platform for the total syntheses of several teleocidin B family members. nih.govresearchgate.net

Palladium-Catalyzed Indole (B1671886) Synthesis: One approach successfully completed the total synthesis from two different starting points: a known 4-nitrotryptophan (B14803151) derivative (8 steps, 49% yield) and L-glutamic acid (12 steps, 18% yield). rsc.org A key step in this route was a Palladium-catalyzed indole synthesis. rsc.org

These varied approaches highlight the evolution of synthetic organic chemistry and provide a versatile toolkit for accessing (-)-indolactam V and its complex derivatives.

The success of any total synthesis hinges on the strategic selection of key intermediates and the efficiency of the reaction sequences that connect them. In the synthesis of (-)-indolactam V, several pivotal intermediates and reactions are consistently employed.

A common strategy involves the late-stage formation of the nine-membered ring via macrolactamization. acs.orgrsc.org For example, in a synthesis starting from a 4-nitrotryptophan derivative, a 4-nitrotryptophanol derivative serves as a key intermediate. rsc.org The sequence involves a Pd-catalyzed indole synthesis to build the core indole structure, followed by coupling with an amino acid fragment, and finally, a macrolactamization of the nine-membered ring using a coupling agent like HATU. rsc.org

In the modular approach developed by Billingsley and coworkers, a copper-catalyzed N-arylation between an indole fragment and a hydrophobic amino acid forms the C4-N bond, a critical connection in the structure. acs.orgthieme-connect.com This is followed by peptide coupling to a serine methyl ester, a one-pot deprotection-dehydration reaction promoted by magnesium, and finally a Lewis acid-mediated cyclization (using ZrCl₄) to form the tricyclic core. acs.orgthieme-connect.com

Baran and colleagues' route to (-)-indolactam V, a key intermediate for their synthesis of teleocidins, features a unique sequence. nih.gov It begins with an electrochemical amination to forge the C4-N bond. This is followed by a Cu-mediated opening of an aziridine to construct the tryptophol-like side chain at C3. nih.gov A particularly noteworthy step is the final base-induced macrolactamization, using a strong base like lithium diisopropylamide (LDA), which simultaneously removes protecting groups and closes the nine-membered ring. nih.gov

The photocyclization route utilizes a 2,2-dichloro-3-methylbutanoyl chloride derivative which is coupled with tryptophan methyl ester to form a dichloroamide substrate. rsc.org Irradiation of this intermediate leads to a bridged indole, which is then converted to a key tertiary alcohol intermediate. rsc.org This alcohol is subsequently transformed into an azide, which undergoes a nitrene-mediated ring expansion to form the nine-membered imine, a direct precursor to the final lactam. rsc.org

Table 1: Comparison of Selected Total Synthesis Approaches to (-)-Indolactam V

Synthetic ApproachKey ReactionsNumber of StepsOverall YieldKey IntermediatesReference
Pd-Catalyzed Indole SynthesisPd-catalyzed indole synthesis, Macrolactamization (HATU)849%4-Nitrotryptophanol derivative rsc.org
Copper-Catalyzed N-ArylationCu(I)-catalyzed N-arylation, Lewis acid (ZrCl₄) mediated macrocyclization8Not specifiedα,β-dehydroamino acid moiety acs.orgthieme-connect.com
Indolyne FunctionalizationIndolyne-peptide coupling, Intramolecular conjugate additionNot specifiedNot specifiedIndolyne precursor, Peptide fragment nih.gov
PhotocyclizationPhotocyclization of dichloroamide, Nitrene-mediated ring expansion7~5.6% (calculated)Dichloroamide, Azocinoindole rsc.org
Electrochemical AminationElectrochemical amination, Cu-mediated aziridine opening, Base-induced macrolactamization5 (to Indolactam V)Not specified4-bromoindole, Aziridine chemistryviews.orgnih.gov

The biological activity of indolactam V is critically dependent on its stereochemistry. Therefore, controlling the configuration of its stereocenters, particularly at the C-9 and C-12 positions (using teleocidin numbering), is a paramount challenge in its total synthesis.

A prevalent strategy is to introduce stereochemistry from chiral starting materials. Many syntheses utilize amino acids from the chiral pool, such as L-tryptophan, L-valine, and L-glutamic acid, to set the configuration of the corresponding centers in the final product. rsc.orgnsf.gov For instance, the C-9 stereocenter can be established early in the synthesis by using a pre-functionalized L-tryptophan derivative. rsc.org Similarly, the C-12 stereocenter is typically derived from L-valine. nsf.gov

Diastereoselective reactions are also crucial. In a photocyclization-based synthesis, the stereospecific reduction of a nine-membered imine intermediate is a key step. rsc.org The stereochemical outcome is rationalized by the exo attack of a borohydride (B1222165) reagent on a specific, sterically less hindered conformation of the imine, leading to the desired natural stereochemistry at C-12. rsc.org

In routes involving palladium-catalyzed cross-coupling of α-amino esters, preventing racemization of the stereocenter adjacent to the ester is a significant concern. yorku.ca Studies have shown that the steric bulk of the ester group plays a critical role; using a tert-butyl ester instead of a smaller ethyl ester can dramatically slow down base-mediated racemization of the product, thus preserving the stereochemical integrity. yorku.ca

Regioselective Deuterium (B1214612) Incorporation Strategies for (-)-Indolactam V-d8

The synthesis of isotopically labeled compounds like (-)-Indolactam V-d8 is crucial for various biochemical studies, including metabolic tracking, quantitative mass spectrometry, and NMR-based conformational analysis. While a specific documented synthesis for (-)-Indolactam V-d8 is not prevalent in the literature, regioselective deuterium incorporation can be achieved through established chemical principles applied to the indolactam scaffold or its precursors.

Plausible strategies for synthesizing (-)-Indolactam V-d8 include:

H/D Exchange on the Indole Ring: The indole nucleus has positions that are susceptible to electrophilic substitution and H/D exchange. Mechanistic studies involving ruthenium catalysis have shown that, in addition to C2-functionalization, deuterium incorporation occurs specifically at the C4 and C7 positions of the indole ring. diva-portal.org Applying such transition-metal-catalyzed H/D exchange conditions (e.g., using Ru⁰ or Ir catalysts with a deuterium source like D₂O) to (-)-indolactam V could regioselectively introduce deuterium at these positions.

Deuterated Building Blocks: A highly effective strategy is to incorporate deuterium by using deuterated starting materials in one of the established total synthesis routes. For example, a deuterated version of the L-valine building block could be used to introduce deuterium into the isopropyl group at the C-12 position. Synthesizing L-valine-d8 is a standard procedure, and its incorporation into the total synthesis, for example via the copper-catalyzed N-arylation pathway, would lead to the desired deuterated final product. acs.org

Reduction of Precursors with Deuterated Reagents: If a synthetic route involves the reduction of a double bond or a carbonyl group, using a deuterated reducing agent can install deuterium atoms. For instance, if a precursor contained an isopropylidene group, its reduction with deuterium gas (D₂) over a catalyst like palladium on carbon would install deuterium atoms at the isopropyl position.

Deuteration of Olefinic Precursors: Some synthetic strategies may involve olefinic intermediates. Indium-catalyzed transfer hydrogenation methods have been developed for the regioselective addition of hydrogen and deuterium to alkenes using deuterated water (D₂O) as the deuterium source. organic-chemistry.org This method proceeds with Markovnikov selectivity and could be applied to a suitable unsaturated precursor of indolactam V to install deuterium at specific locations. organic-chemistry.org

The choice of strategy would depend on the desired labeling pattern and its compatibility with the functional groups present in the complex indolactam V molecule.

Chemoenzymatic and Semisynthetic Routes to Indolactam V Derivatives

Chemoenzymatic and semisynthetic approaches offer powerful alternatives to total synthesis for generating structural diversity in the indolactam family. These methods leverage the remarkable specificity of enzymes to perform challenging chemical transformations on the core indolactam scaffold or its precursors.

A prominent example is the use of prenyltransferase enzymes to synthesize complex natural products from (-)-indolactam V. mdpi.com The enzymes TleC, from Streptomyces blastmyceticus, and MpnD, from Marinactinospora thermotolerans, catalyze the "reverse" prenylation of (-)-indolactam V at the C-7 position of the indole ring. mdpi.com This enzymatic step is key to producing more complex alkaloids like lyngbyatoxin A and pendolmycin, respectively. mdpi.com This demonstrates how enzymes can be used in the final stages of a synthesis to install complex fragments with high regioselectivity.

Semisynthesis, which starts from a microbially produced intermediate, has also been employed. In one instance, (-)-6-bromo-indolactam-V was obtained through microbial conversion using Streptoverticillium blastmyceticum. tandfonline.com This halogenated intermediate then served as a handle for further chemical modification, such as palladium-catalyzed coupling reactions to introduce an octyl chain, yielding a potent analog. tandfonline.com

Furthermore, protein engineering offers the potential to create novel indolactam variants. The nonribosomal peptide synthetase (NRPS) responsible for producing lyngbyatoxin has been engineered to alter its substrate scope, enabling the potential production of new, pharmaceutically relevant indolactam derivatives directly through fermentation. researchgate.net These approaches combine the efficiency of biological systems with the flexibility of chemical synthesis to rapidly access diverse and complex molecules.

Synthesis of Structural Analogs for Structure-Activity Relationship Studies

The synthesis of structural analogs of (-)-indolactam V is fundamental to understanding how its chemical structure relates to its biological function, particularly its potent activation of protein kinase C (PKC). By systematically modifying different parts of the molecule, researchers can map the key interactions responsible for its activity.

Modifications have been explored at nearly every accessible position of the indolactam scaffold:

C-7 Position: Analogs bearing different carbon chains at the C-7 position of the indole nucleus have been synthesized to probe the effect of lipophilicity. nih.gov For example, introducing a hydrophilic hydroxyl group on the C-7 side chain was found to dramatically decrease the analog's ability to activate PKC, suggesting that membrane association is critical for its function. nih.gov

C-6 and C-7 Positions: To investigate the importance of the substituent position on the indole ring, (-)-6-n-octyl-indolactam-V was synthesized and compared to its C-7 substituted isomer. tandfonline.com Both compounds showed similar potent biological activities, indicating that a hydrophobic substituent is required for high potency, with less regard for its precise location between C-6 and C-7. tandfonline.com

C-1 and C-12 Positions: The indole nitrogen (N-1) and the valine-derived side chain (C-12) have been targets for modification to tune selectivity for different PKC isozymes. kagawa-u.ac.jp Analogs with unbranched alkyl chains at C-12, such as indolactam-nV, showed moderate selectivity for novel PKC (nPKC) isozymes. kagawa-u.ac.jp

C-9 Position: The stereochemistry and substitution at C-9, the carbon derived from tryptophan's α-carbon, are known to affect the efficiency of ligand binding to the PKC C1 domain. nih.gov

Conformationally Restricted Analogs: To identify the biologically active conformation of indolactam V, which exists as an equilibrium of "twist" and "sofa" conformers, conformationally restricted analogs have been synthesized. acs.org By creating a new covalent bridge between positions 5 and 13 of the scaffold, researchers were able to lock the molecule into either a "twist-like" or "sofa-like" shape. Biological testing of these rigid analogs revealed that the "twist" conformation is the one responsible for biological activity. acs.org

These structure-activity relationship (SAR) studies, enabled by targeted chemical synthesis, are crucial for designing new molecules with improved potency, selectivity, and potentially novel therapeutic applications.

Table 2: Summary of Selected Indolactam V Analogs for SAR Studies

Modification SiteAnalog TypePurpose of StudyKey FindingReference
C-7Hydrophilic/Lipophilic side chainsInvestigate effect of lipophilicity on PKC activationHydrophilic groups decrease activity, indicating importance of membrane association. nih.gov
C-6 / C-7n-Octyl group at C-6 vs. C-7Compare positional effects of hydrophobic substituentsBoth positions yield potent analogs, showing flexibility in substituent placement. tandfonline.com
C-12Varied alkyl side chainsTune selectivity for PKC isozymesUnbranched side chains confer moderate selectivity for nPKCs. kagawa-u.ac.jp
N-1 / C-7 / C-9 / C-12Various substitutionsIdentify inhibitors of the Gli signaling pathwayN-1 and C-12 modifications proved most advantageous for inhibitory activity. nih.gov
C-5 to C-13 BridgeConformationally-restricted "twist" and "sofa" formsElucidate the biologically active conformationThe "twist" conformer is the active form for PKC binding. acs.org

Biosynthetic Pathways of Indolactam Natural Products

Identification of Producer Organisms and Biosynthetic Gene Clusters

The production of indolactam natural products is observed in various microorganisms, primarily from the phyla Actinobacteria and Cyanobacteria. nih.govpsu.edu Initial discoveries linked these compounds to terrestrial actinomycetes, but subsequent research has unveiled their presence in marine cyanobacteria as well.

Key producer organisms include strains of Streptomyces, such as Streptomyces mediocidicus (the original source of teleocidins) and Streptomyces blastmyceticus. sci-hub.sedigitellinc.com Among cyanobacteria, the filamentous marine species Moorea producens (formerly Lyngbya majuscula) is a notable producer of lyngbyatoxin A, an indolactam derivative. nih.govbeilstein-journals.orgnih.gov

The genetic blueprints for indolactam biosynthesis are encoded in dedicated biosynthetic gene clusters (BGCs). The identification and sequencing of these clusters have been pivotal in elucidating the biosynthetic machinery. For instance, the ltx cluster from Moorea producens and the tle cluster from Streptomyces blastmyceticus have been characterized. digitellinc.comnih.gov These clusters typically harbor genes for a non-ribosomal peptide synthetase (NRPS), a cytochrome P450 monooxygenase, and various tailoring enzymes responsible for late-stage modifications. digitellinc.comnih.gov Comparative analysis of these BGCs provides insights into the evolution and diversification of these pathways. nih.gov

Table 1: Producer Organisms and Biosynthetic Gene Clusters of Indolactam Natural Products

Producer Organism Natural Product Family Biosynthetic Gene Cluster (BGC) Key Genes
Streptomyces blastmyceticus Teleocidins tle tleA (NRPS), tleB (P450), tleC (Prenyltransferase), tleD (Methyltransferase) digitellinc.com
Moorea producens Lyngbyatoxins ltx ltxA (NRPS), ltxB (P450), ltxC (Prenyltransferase) nih.gov
Streptoalloteichus hindustanus Indolactams hin hinD (P450) researchgate.net
Streptomyces sp. T-23 Teleocidins Not fully specified Not fully specified
Anabaena sp. PCC 7120 (Heterologous Host) Engineered clusters Codon-optimized genes from Actinobacteria nih.gov

Elucidation of Precursor Molecules and Early Biosynthetic Steps

The biosynthesis of the indolactam core begins with simple amino acid precursors. rsc.org Feeding studies have established that L-tryptophan and L-valine are the primary building blocks for indolactam V. The N-methyl group is typically supplied by S-adenosyl methionine (SAM). rsc.org

The initial key step is the condensation of these amino acids, a process orchestrated by a non-ribosomal peptide synthetase (NRPS). sci-hub.senih.gov In the teleocidin pathway in Streptomyces blastmyceticus, the NRPS enzyme TleA is responsible for this task. digitellinc.comresearchgate.net TleA is a multi-domain enzyme that activates and links N-methyl-L-valine and L-tryptophan. The process involves:

Adenylation (A) domain: Selects and activates the specific amino acids (valine and tryptophan) as aminoacyl-adenylates.

Thiolation (T) or Peptidyl Carrier Protein (PCP) domain: Covalently tethers the activated amino acids via a thioester linkage.

Condensation (C) domain: Catalyzes the formation of the peptide bond between the two tethered amino acids.

Methyltransferase (MT) domain: In some systems, an integrated MT domain methylates the amino group of valine.

The resulting dipeptide, N-methyl-L-valyl-L-tryptophan, is then reductively released from the NRPS enzyme as an amino alcohol, N-methyl-L-valyl-L-tryptophanol (NMVT), by a terminal reductase (R) domain. sci-hub.seresearchgate.net This linear dipeptide is the substrate for the subsequent cyclization reaction.

Enzymatic Transformations Leading to the Indolactam Core Structure

The formation of the characteristic nine-membered lactam ring of indolactam V is the most challenging and remarkable step in the biosynthesis. This transformation involves the formation of a C-N bond between the C4 position of the indole (B1671886) ring of tryptophan and the secondary amine nitrogen of the valine residue. sci-hub.senih.gov This intramolecular C(sp²)–H amination is catalyzed by a specialized cytochrome P450 monooxygenase. sci-hub.senih.gov In the teleocidin and lyngbyatoxin pathways, these enzymes are TleB and LtxB, respectively. nih.govresearchgate.net

Computational and experimental studies have shed light on the proposed mechanism for this P450-catalyzed cyclization. acs.orgnih.govacs.org The reaction is thought to proceed via a diradical mechanism:

The P450 enzyme in its active ferryl-oxo state (Compound I) abstracts a hydrogen atom from the N1 nitrogen of the indole ring of NMVT. sci-hub.seresearchgate.net

This generates an indole radical, and the enzyme's heme iron is reduced to a ferryl-hydroxo species (Compound II). sci-hub.se

A conformational change properly positions the substrate for the next step. acs.orgnih.gov

Compound II then abstracts a second hydrogen atom, this time from the N13 amide nitrogen in the dipeptide chain. acs.orgnih.govresearchgate.net

The subsequent coupling of the two resulting radicals (at C4 of the indole and N13 of the amide) forms the C4–N13 bond, completing the nine-membered ring and yielding the indolactam V scaffold. sci-hub.seresearchgate.net

This enzymatic strategy is distinct from most synthetic approaches, which often form the amide bond late in the synthesis. thieme-connect.comnih.gov

Table 2: Key Enzymes in Indolactam Core Biosynthesis

Enzyme Gene Organism Function Precursor Product
TleA tleA S. blastmyceticus NRPS: Condenses N-Me-Val and Trp, reduces to alcohol L-Valine, L-Tryptophan, SAM N-methyl-L-valyl-L-tryptophanol (NMVT) sci-hub.seresearchgate.net
LtxA ltxA M. producens NRPS: Condenses Val and Trp, reduces to alcohol L-Valine, L-Tryptophan L-valyl-L-tryptophanol beilstein-journals.orgnih.gov
TleB tleB S. blastmyceticus P450 Oxidase: Catalyzes intramolecular C4-N13 bond formation N-methyl-L-valyl-L-tryptophanol (NMVT) (-)-Indolactam V acs.orgnih.govresearchgate.net
LtxB ltxB M. producens P450 Oxidase: Catalyzes intramolecular C4-N13 bond formation L-valyl-L-tryptophanol (-)-Indolactam V beilstein-journals.orgnih.gov
HinD hinD S. hindustanus P450 Oxidase: Catalyzes intramolecular C4-N13 bond formation NMVT and other analogues (-)-Indolactam V and derivatives researchgate.net

Mechanisms of Late-Stage Functionalization and Diversification

Following the formation of the core (-)-indolactam V structure, a variety of "late-stage" enzymatic modifications occur, leading to the vast structural diversity observed in this natural product family. nih.gov These tailoring reactions are critical for the specific biological activities of the final compounds.

One of the most common modifications is prenylation, the attachment of a five-carbon isoprene (B109036) unit or its longer chain homologues (e.g., geranyl pyrophosphate). sci-hub.seu-tokyo.ac.jp This reaction is catalyzed by prenyltransferases. For example, in the teleocidin pathway, the enzyme TleC, an indolactam prenyltransferase, attaches a geranyl group to the C7 position of the indole ring of indolactam V in a "reverse" fashion. digitellinc.com Similarly, in the lyngbyatoxin pathway, the prenyltransferase LtxC catalyzes the transfer of a geranyl group to indolactam V. nih.gov

Further diversification is achieved through additional enzymatic steps. In the biosynthesis of teleocidin B, a unique C-methyltransferase, TleD, catalyzes not only the C-methylation of the attached prenyl chain but also initiates a subsequent terpene cyclization, forming an additional ring system fused to the indole. digitellinc.com This methylation-initiated cyclization is a key step in generating the complex indolactam-terpenoid scaffold of the teleocidins. sci-hub.senih.gov The promiscuity of these late-stage enzymes, particularly the P450 oxidases and prenyltransferases, can be exploited in precursor-directed biosynthesis and combinatorial biosynthesis approaches to generate novel, unnatural indolactam derivatives. sci-hub.senih.gov

Molecular Mechanisms of Action and Target Identification

Identification of Primary Molecular Targets and Binding Affinities

(-)-Indolactam V is a potent activator of Protein Kinase C (PKC), a family of enzymes crucial for regulating a multitude of cellular signal transduction pathways. medchemexpress.commedchemexpress.com Its primary molecular targets are the C1 regulatory domains found within various PKC isoforms. caymanchem.com The compound mimics the action of the endogenous second messenger sn-1,2-diacylglycerol (DAG), binding to the same site with high affinity. nih.gov

(-)-Indolactam V demonstrates high affinity for several PKC isozymes, although with varying degrees of selectivity. It binds to the conventional (α, β, γ), novel (δ, ε, η, θ), and atypical (ζ, ι) isoforms. medchemexpress.commedchemexpress.comstemcell.com Research has quantified the binding affinities (Ki and Kd) for multiple isoforms and their specific C1 domains, revealing a preference for novel PKC isoforms, particularly PKCη. medchemexpress.comselleckchem.commedchemexpress.com For instance, it binds to the PKCη C1B domain with a Kd of 5.5 nM and shows a Ki of 3.36 nM for a PKCη surrogate peptide (η-CRD2). selleckchem.commedchemexpress.comselleck.cn In contrast, its affinity for the PKCγ isoform is significantly lower, with a reported Ki of 1.03 µM for a PKCγ surrogate peptide (γ-CRD2). selleckchem.commedchemexpress.com

The binding affinities for various PKC isoforms and their domains are summarized in the table below.

Table 1: Binding Affinities of (-)-Indolactam V for PKC Isoforms and Domains

PKC Isoform/Domain Binding Constant Value Reference(s)
PKCα Ki 11 nM stemcell.com
PKCα-C1A-long Kd 20.8 nM medchemexpress.comselleckchem.commedchemexpress.com
PKCβ Ki 6 nM stemcell.com
PKCβ-C1A-long Kd 18.9 nM medchemexpress.comselleckchem.commedchemexpress.com
PKCβ-C1B Kd 137 nM medchemexpress.comselleckchem.commedchemexpress.com
PKCγ Ki 19 nM stemcell.com
PKCγ (rat brain) Ki 1 µM caymanchem.com
PKCγ-CRD2 Ki 1.03 µM medchemexpress.comselleckchem.commedchemexpress.com
PKCγ-C1A Kd 138 nM medchemexpress.comselleckchem.commedchemexpress.com
PKCγ-C1B Kd 213 nM medchemexpress.comselleckchem.commedchemexpress.com
PKCδ Ki 8 nM stemcell.com
PKCδ-C1B Kd 8.3 nM medchemexpress.comselleckchem.commedchemexpress.com
PKCε Ki 22 nM stemcell.com
PKCε-C1B Kd 7.7 nM medchemexpress.comselleckchem.commedchemexpress.com
PKCη Ki 16 nM stemcell.com
PKCη (mouse skin) Ki 3.4 nM caymanchem.com
PKCη-CRD2 Ki 3.36 nM medchemexpress.comselleckchem.commedchemexpress.com

CRD2: Cysteine-Rich Domain 2, a surrogate for the C1 domain. C1A/C1B: Tandem C1 domains within specific PKC isoforms.

Based on available scientific literature, Protein Kinase C is the principal and most extensively characterized molecular target for (-)-Indolactam V. caymanchem.comnih.govstemcell.com The compound's biological activities are predominantly attributed to its activation of PKC isoforms. mdpi.com While the activation of PKC subsequently influences a wide array of downstream proteins and signaling pathways, there is no significant evidence to suggest that (-)-Indolactam V directly binds to other distinct receptors or enzymes with high affinity. Its mechanism is centered on its function as a potent PKC agonist. selleckchem.commedchemexpress.com

Mechanistic Characterization of Ligand-Target Interactions

The interaction between (-)-Indolactam V and PKC is a well-defined process involving specific binding modes and subsequent conformational changes in the enzyme.

In the context of protein kinases, orthosteric ligands typically bind to the highly conserved ATP-binding site, directly competing with ATP for catalytic activity. imrpress.com In contrast, (-)-Indolactam V does not bind to the catalytic site. Instead, it targets the C1 domain, a regulatory region on the PKC enzyme that is topographically distinct from the ATP-binding pocket. caymanchem.comnih.gov This mode of binding, which modulates the enzyme's activity without competing with the primary substrate (ATP), is defined as allosteric modulation. imrpress.comnih.gov By binding to this allosteric site, (-)-Indolactam V stabilizes the active conformation of PKC, enhancing its catalytic function.

The binding of (-)-Indolactam V to the C1 domain of PKC is a structurally specific event that induces significant conformational changes. Computational docking studies and mutagenesis analyses have shown that (-)-Indolactam V fits into the binding pocket in a specific "cis-twist" conformation. nih.gov This orientation allows for the formation of optimal hydrogen bond interactions between the ligand and key residues within the binding site. nih.gov Specifically, the amide hydrogen of the indolactam core plays a critical role in this binding and subsequent biological activity. nih.gov These interactions, coupled with specific hydrophobic contacts, lock the enzyme in a catalytically competent or "closed" conformation, leading to its activation. nih.gov

Downstream Signaling Pathway Perturbations

The activation of PKC by (-)-Indolactam V triggers a cascade of downstream signaling events, impacting various cellular processes. PKC enzymes are known to be involved in regulating transcription, cell growth, immune responses, and receptor desensitization. medchemexpress.commedchemexpress.com

A prominent and well-documented downstream effect of (-)-Indolactam V is its ability to direct the differentiation of human embryonic stem cells (hESCs) and pluripotent stem cells (PSCs) into the pancreatic lineage. caymanchem.comstemcell.commdpi.com At micromolar concentrations, it effectively promotes the generation of pancreatic progenitors from definitive endoderm. stemcell.com This process is mediated by the upregulation of the mRNA levels of crucial transcription factors essential for pancreatic development, including Pdx1, HNF6, PTF1A, SOX9, HB9, and PROX1. medchemexpress.com

Furthermore, the influence of PKC activation extends to other major signaling networks. For example, research on indolactam analogues has shown that targeting PKC can modulate the Hedgehog (Hh) signaling pathway by regulating the activity of Gli transcription factors, which are implicated in the progression of certain cancers. nih.gov PKC activation is also integrated with other pathways, such as the TGF-beta/Smad signaling cascade, highlighting its central role as a signaling hub. medchemexpress.comglpbio.com

Modulation of Cellular Signal Transduction Cascades

The principal molecular target of (-)-Indolactam V is Protein Kinase C (PKC). It binds with high affinity to the C1 regulatory domains of multiple PKC isozymes, causing the enzyme to translocate from the cytosol to the plasma membrane and become active. nih.govacs.org This activation is stereospecific, as the (+)-indolactam V stereoisomer is inert and shows no effect. medchemexpress.com The compound's interaction has been quantified for various conventional, novel, and atypical PKC isozymes, demonstrating a broad-spectrum activation profile. stemcell.comphysiology.org

The binding affinity of (-)-Indolactam V to different PKC isozyme domains varies, indicating some level of selectivity. For instance, it binds with nanomolar affinity to the C1B domains of novel PKC isozymes like η, ε, and δ, and also to the C1A domains of conventional isozymes like α and β. researchgate.netselleckchem.com

Table 1: Binding Affinity of (-)-Indolactam V to Various Protein Kinase C (PKC) Isozymes and C1 Domains. stemcell.comresearchgate.netselleckchem.comharvard.edu
PKC Isozyme/DomainBinding Constant TypeValue (nM)
PKCαKi11
PKCβKi6
PKCγKi19
PKCδKi8
PKCεKi22
PKCηKi16
η-CRD2 (surrogate peptide)Ki3.36
α-C1A-longKd20.8
β-C1A-longKd18.9
β-C1BKd137
γ-C1AKd138
γ-C1BKd213
δ-C1BKd8.3
ε-C1BKd7.7
η-C1BKd5.5

Activation of PKC by (-)-Indolactam V subsequently impacts other major signaling pathways. Research in Limulus photoreceptors showed that PKC activation by (-)-Indolactam V inhibits the visual transduction cascade at the G-protein and/or phospholipase C (PLC) stage, upstream of inositol (B14025) trisphosphate (InsP3)-induced calcium release. medchemexpress.com There is also evidence for the involvement of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway as a downstream consequence of PKC activation. xcessbio.com Furthermore, PKC is known to interact with and influence other critical pathways such as the PI3K/Akt/mTOR pathway, which regulates cell cycle, proliferation, and survival. researchgate.netnih.gov In some contexts, (-)-Indolactam V-induced effects can be suppressed by inhibitors of PKC, highlighting the central role of this kinase in its mechanism of action. medchemexpress.comadelphi.edu

Effects on Gene Expression and Proteomic Profiles

The activation of signal transduction cascades by (-)-Indolactam V ultimately leads to significant changes in gene expression and the cellular proteome. One of the most well-documented effects is its ability to direct the differentiation of human embryonic stem cells (hESCs) into pancreatic progenitors. acs.orgacs.org This is achieved by upregulating the mRNA levels of key pancreatic development transcription factors. researchgate.netselleckchem.comadelphi.eduaging-us.com

Table 2: Modulation of Pancreatic Progenitor Gene Expression by (-)-Indolactam V. researchgate.netselleckchem.comadelphi.eduaging-us.com
GeneEffect on mRNA LevelFunction
Pdx1IncreasedPancreatic and duodenal homeobox 1; master regulator of pancreas development.
HNF6IncreasedHepatocyte nuclear factor 6; involved in pancreas and liver development.
PTF1AIncreasedPancreas transcription factor 1a; essential for exocrine pancreas development.
SOX9IncreasedSRY-box transcription factor 9; marks pancreatic progenitors.
HB9 (MNX1)IncreasedMotor neuron and pancreas homeobox 1; involved in progenitor cell differentiation.
PROX1IncreasedProspero homeobox 1; involved in cell fate determination.

While comprehensive, global proteomic studies detailing the full spectrum of protein changes following (-)-Indolactam V treatment are not extensively documented, specific effects on protein profiles have been identified. A notable example comes from a phenotypic screen which found that (-)-Indolactam V selectively increases the protein levels of Regulator of G protein Signaling 2 (RGS2). acs.org This effect was shown to be mediated specifically through the activation of PKCβ, defining a potential negative feedback mechanism in Gq/PLC signaling. acs.org Furthermore, (-)-Indolactam V treatment has been shown to induce the secretion of a 92 kDa gelatinase in U937 cells, an effect that is also dependent on PKC activation. These findings underscore that the primary action of (-)-Indolactam V on the proteome is a direct consequence of its activation of PKC and the subsequent phosphorylation of a multitude of protein substrates.

Structure-Activity Relationship (SAR) of Indolactam V Analogs in Target Modulation

The development and study of (-)-Indolactam V analogs have been instrumental in understanding the structural requirements for PKC binding and activation. These structure-activity relationship (SAR) studies have elucidated key features of the indolactam pharmacophore. nih.gov

A critical factor for biological activity is the stereochemistry at the C9 and C12 positions. The naturally occurring (-)-indolactam V possesses an S,S configuration, which is essential for its activity. Its enantiomer, (+)-indolactam V, and other stereoisomers like epi-indolactam-V, are inactive, demonstrating a strict stereochemical requirement for binding to the PKC C1 domain. nih.govmedchemexpress.com

The conformation of the nine-membered lactam ring is also paramount. (-)-Indolactam V exists as an equilibrium of two stable conformers: a "twist" form and a "sofa" form. By synthesizing conformationally restricted analogs, researchers have determined that the biologically active conformation is the "twist" form. Analogs locked in the twist conformation retain significant biological activity, whereas those restricted to the sofa form are largely inactive.

The functional groups on the indolactam core are also key determinants of activity. The amide hydrogen at N-13 and the primary alcohol at C-14 are proposed to be critical for binding to the PKC regulatory domain through hydrogen bonds. nih.gov Replacing the amide with a lactone, for example, dramatically reduces PKC binding and biological activity. Modifications at other positions can modulate potency and even isozyme selectivity.

Table 3: Structure-Activity Relationship (SAR) of Key (-)-Indolactam V Analogs. medchemexpress.com
AnalogStructural ModificationRelative Biological ActivityKey Finding
(+)-Indolactam VEnantiomer (R,R configuration)InactiveHighlights the essential role of S,S stereochemistry for activity.
epi-Indolactam-VIsomer with altered stereocenterInactiveConfirms the strict stereochemical requirement for PKC binding.
Twist-Restricted AnalogsConformationally locked in "twist" formActive (comparable to (-)-ILV)Identifies the "twist" conformer as the biologically active shape.
Sofa-Restricted AnalogsConformationally locked in "sofa" formLittle to no activityShows the "sofa" conformer is not recognized by the PKC binding site.
Indolactone-VAmide group replaced by lactoneMuch lower activityDemonstrates the critical role of the amide hydrogen for binding and activity.
7-prenyl or 18-prenyl Twist-Restricted AnalogsAddition of a prenyl group to active conformerSignificantly enhanced activityShows that lipophilic additions to the core can increase potency.

These SAR studies have not only provided a detailed map of the pharmacophore required for PKC activation but have also guided the design of new analogs with potentially improved potency or isozyme selectivity.

Preclinical Pharmacological Investigations in Model Systems

In Vitro Cellular Assays for Biological Activity

Receptor Binding and Enzyme Activity Assays

(-)-Indolactam V is a potent activator of protein kinase C (PKC), a family of enzymes that play critical roles in various cellular signaling pathways. nih.govnih.gov Its interaction with PKC has been characterized through comprehensive receptor binding and enzyme activity assays.

Receptor Binding Affinity:

Studies have demonstrated that (-)-Indolactam V exhibits high-affinity binding to several PKC isozymes. stemcell.com Competitive binding assays, often utilizing radiolabeled phorbol (B1677699) esters like [3H]phorbol-12,13-dibutyrate ([3H]PDBu), have been employed to determine the binding affinity of (-)-Indolactam V. nih.gov The compound displaces the radioligand from the C1 domain of PKC, which is the binding site for the endogenous activator diacylglycerol (DAG) and phorbol esters. nih.gov

The binding affinity is typically quantified by the inhibitor constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors. ucl.ac.uk Lower Ki values indicate higher binding affinity. sigmaaldrich.com (-)-Indolactam V has been shown to bind to PKCα, β, γ, δ, ε, and η isozymes with Ki values in the nanomolar range, indicating a strong interaction. stemcell.com

Enzyme Activity Modulation:

Beyond simple binding, (-)-Indolactam V is a functional agonist of PKC, meaning it not only binds to the enzyme but also activates it. nih.govnih.gov In vitro kinase assays are used to measure the enzymatic activity of PKC in the presence of (-)-Indolactam V. These assays typically involve incubating the purified PKC enzyme with a substrate peptide and ATP. The transfer of a phosphate (B84403) group from ATP to the substrate is then quantified to determine the rate of the enzymatic reaction.

The activation of PKC by (-)-Indolactam V leads to the translocation of the enzyme from the cytosol to the plasma membrane. nih.gov This event is a hallmark of PKC activation and is a critical step in the propagation of downstream signaling cascades.

PKC IsozymeBinding Affinity (Ki) in nM
α11
β6
γ19
δ8
ε22
η16

Cell-Based Signaling Pathway Reporter Assays

To further elucidate the functional consequences of PKC activation by (-)-Indolactam V, cell-based reporter assays are employed. These assays provide a quantitative measure of the activity of specific signaling pathways that are regulated by PKC.

A common approach involves the use of a reporter gene, such as luciferase or β-galactosidase, which is placed under the control of a specific response element in a promoter region. nih.govthermofisher.com This engineered DNA construct is then introduced into a suitable cell line. When the signaling pathway of interest is activated, transcription factors bind to the response element, driving the expression of the reporter gene. The resulting signal, such as light emission from luciferase activity, can be easily measured and is proportional to the activity of the signaling pathway. moleculardevices.com

NF-κB and AP-1 Signaling Pathways:

PKC is a key upstream regulator of several important signaling pathways, including the nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1) pathways. elifesciences.orgindigobiosciences.com These pathways are involved in a wide range of cellular processes, such as inflammation, immunity, cell proliferation, and apoptosis. moleculardevices.comnih.gov

In the context of (-)-Indolactam V, reporter assays have been used to demonstrate its ability to activate both the NF-κB and AP-1 pathways. youtube.com For instance, cells transfected with an NF-κB-luciferase reporter construct show a significant increase in luciferase activity upon treatment with (-)-Indolactam V. This indicates that the compound, through its activation of PKC, initiates a signaling cascade that culminates in the activation of NF-κB-mediated gene transcription. indigobiosciences.com Similar results have been observed for the AP-1 pathway.

These reporter assays are valuable tools for screening compounds that modulate specific signaling pathways and for dissecting the molecular mechanisms of action of drugs like (-)-Indolactam V. nih.gov

Cellular Phenotypic Screening in Defined Cell Lines

Induction of Cell Differentiation:

One of the most well-documented phenotypic effects of (-)-Indolactam V is its ability to induce cell differentiation in various cell lines. stemcell.com For example, in human promyelocytic leukemia (HL-60) cells, (-)-Indolactam V has been shown to induce differentiation into macrophage-like cells. nih.govresearchgate.net This is a similar effect to that observed with phorbol esters, which are also potent PKC activators. nih.gov

The differentiation-inducing activity of (-)-Indolactam V has also been demonstrated in the context of stem cell biology. It has been used to promote the differentiation of pluripotent stem cells into pancreatic precursors. stemcell.comnih.gov This highlights the potential of (-)-Indolactam V as a tool for directing cell fate and for generating specific cell types for research and therapeutic applications.

Other Phenotypic Effects:

In addition to differentiation, (-)-Indolactam V has been shown to induce other phenotypic changes in cells. These include the induction of cell adhesion in HL-60 cells and the modulation of muscarinic receptor functions in SH-SY5Y human neuroblastoma cells. nih.govnih.govresearchgate.net These effects are all thought to be mediated through the activation of PKC.

The table below summarizes some of the key phenotypic effects of (-)-Indolactam V observed in different cell lines.

Cell LinePhenotypic Effect
HL-60 (Human Promyelocytic Leukemia)Induction of differentiation into macrophage-like cells, Induction of cell adhesion
SH-SY5Y (Human Neuroblastoma)Modulation of muscarinic receptor functions
Pluripotent Stem CellsPromotion of differentiation into pancreatic precursors

Mechanistic Studies in Organotypic Culture Models

While traditional 2D cell culture provides valuable insights, it often fails to recapitulate the complex three-dimensional (3D) architecture and cell-cell interactions of native tissues. nih.gov Organotypic culture models have emerged as a more physiologically relevant in vitro system for studying drug effects. nih.gov These models involve the culture of tissue slices or explants in a manner that preserves their 3D structure and cellular heterogeneity. nih.gov

Organotypic cultures are particularly useful for studying processes such as tissue development, drug toxicity, and the response of tumors to therapeutic agents. nih.gov The use of these models in conjunction with compounds like (-)-Indolactam V could provide a more accurate prediction of in vivo responses.

In Vivo Studies in Preclinical Animal Models (Mechanistic Focus)

Modulation of Relevant Biological Markers in Vivo

There is no specific data available from in vivo studies detailing the modulation of biological markers by (-)-Indolactam V-d8.

For the unlabeled compound, (-)-Indolactam V, studies have shown it can influence biological markers associated with PKC activation. For instance, it has been demonstrated to induce ornithine decarboxylase activity, a marker often associated with cell proliferation and tumor promotion.

Analysis of Compound Distribution and Biotransformation in Model Organisms

No studies detailing the distribution and biotransformation of (-)-Indolactam V-d8 in any model organisms have been identified.

Research on the metabolism of the parent compound, (-)-Indolactam V, has been conducted using rat liver microsomes. This in vitro study identified several metabolites, providing a foundational understanding of its biotransformation pathways. Such studies are crucial for understanding the compound's clearance and potential for drug-drug interactions. The introduction of deuterium (B1214612) atoms in (-)-Indolactam V-d8 could potentially alter these metabolic pathways, a phenomenon known as the "kinetic isotope effect," which might lead to a different metabolic profile compared to the unlabeled compound. However, in the absence of direct research on (-)-Indolactam V-d8, this remains a theoretical consideration.

Comparative Analysis of (-)-Indolactam V-d8 vs. Unlabeled Compound in Preclinical Studies

A direct comparative analysis of the preclinical profiles of (-)-Indolactam V-d8 and its unlabeled counterpart is not possible due to the lack of data on the deuterated compound.

Generally, such comparative studies are essential to determine the therapeutic advantages of deuteration. They typically evaluate differences in pharmacokinetics (absorption, distribution, metabolism, and excretion), pharmacodynamics, efficacy, and safety. The rationale for developing a deuterated compound like (-)-Indolactam V-d8 would be to potentially enhance its metabolic stability, leading to a longer half-life, increased exposure, and possibly a more favorable safety profile by reducing the formation of toxic metabolites. Without empirical data, the potential benefits of deuterating (-)-Indolactam V remain unconfirmed.

Analytical Methodologies for Quantitative and Mechanistic Studies

Chromatographic Separation Techniques (e.g., LC-MS, GC-MS) for Detection and Quantification

Chromatographic methods are fundamental for the separation and analysis of (-)-Indolactam V-d8 from complex mixtures. Liquid chromatography coupled with mass spectrometry (LC-MS) is a particularly powerful tool for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is widely used for the analysis of indolactam derivatives. nih.gov LC-MS allows for the effective separation of (-)-Indolactam V and its analogs from other compounds in a sample, followed by their detection and quantification by the mass spectrometer. nih.gov For instance, LC-MS analysis has been successfully employed to identify (-)-Indolactam V in microbial extracts. nih.govunina.it The chromatographic step, often utilizing reversed-phase columns like C18, separates compounds based on their hydrophobicity. nih.govresearchgate.net The retention time of the compound serves as an initial identifier. Following separation, the mass spectrometer provides mass-to-charge ratio data, confirming the compound's identity.

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for non-volatile compounds like indolactams in their native form, GC-MS can be employed after chemical derivatization. jfda-online.com This process converts the analyte into a more volatile and thermally stable form suitable for GC analysis. jfda-online.com GC-MS combines the high-resolution separation capabilities of gas chromatography with the sensitive detection and identification power of mass spectrometry. nih.govphcogj.com This method is valuable for identifying and quantifying various bioactive compounds in complex mixtures. nih.govscispace.com Although specific applications for (-)-Indolactam V-d8 are not extensively documented, the principles of GC-MS analysis of related bioactive compounds are well-established. nih.govmit.edu

Mass Spectrometry Applications in Isotope-Labeled Compound Analysis

Mass spectrometry (MS) is indispensable for the analysis of isotope-labeled compounds like (-)-Indolactam V-d8. The predictable mass shift introduced by the deuterium (B1214612) atoms allows for precise differentiation from the unlabeled compound.

Quantitative Mass Spectrometry (e.g., MRM) for in vitro/in vivo Studies

Multiple Reaction Monitoring (MRM): MRM is a highly sensitive and specific quantitative mass spectrometry technique performed on triple quadrupole (QQQ) mass spectrometers. umich.edu It is the gold standard for targeted quantification of molecules in complex biological matrices. umich.edunih.gov In an MRM experiment, specific precursor-to-product ion transitions for (-)-Indolactam V-d8 are monitored. The first quadrupole selects the precursor ion (the molecular ion of (-)-Indolactam V-d8), which is then fragmented in the second quadrupole. The third quadrupole is set to detect a specific fragment ion. This high specificity significantly reduces background noise and allows for accurate quantification even at low concentrations. umich.edunih.gov The use of a stable isotope-labeled internal standard, such as (-)-Indolactam V-d8 itself, is a common practice in quantitative MS to correct for variations in sample preparation and instrument response, ensuring high accuracy and precision.

Table 1: Key Parameters in MRM for Quantitative Analysis

Parameter Description
Precursor Ion (Q1) The mass-to-charge ratio (m/z) of the intact molecule to be quantified (e.g., (-)-Indolactam V-d8).
Product Ion (Q3) The m/z of a specific fragment ion generated from the precursor ion in the collision cell (Q2).
Collision Energy The energy applied in Q2 to induce fragmentation of the precursor ion.

| Dwell Time | The time spent monitoring a specific MRM transition. |

High-Resolution Mass Spectrometry for Metabolite Identification in Preclinical Models

High-Resolution Mass Spectrometry (HRMS): HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide highly accurate mass measurements. ijpras.com This capability is crucial for determining the elemental composition of unknown metabolites of (-)-Indolactam V-d8. ijpras.comresearchgate.net By comparing the accurate mass of a potential metabolite to that of the parent drug, researchers can identify metabolic transformations such as hydroxylation, demethylation, or conjugation. The use of a stable isotope-labeled compound like (-)-Indolactam V-d8 aids in metabolite identification by creating characteristic isotopic doublets in the mass spectrum, making it easier to distinguish drug-related metabolites from endogenous molecules. thermofisher.com LC-HRMS is a leading tool for detecting and identifying both known and unknown drug metabolites. researchgate.net

Spectroscopic Techniques (e.g., NMR, IR) for Structural Elucidation and Purity Assessment

Spectroscopic techniques are vital for confirming the chemical structure and assessing the purity of synthesized (-)-Indolactam V-d8.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the precise structure of organic molecules. rsc.org The chemical shifts, coupling constants, and integration of signals in an NMR spectrum provide detailed information about the connectivity and spatial arrangement of atoms. rsc.orgnsf.gov For (-)-Indolactam V-d8, NMR would be used to confirm the positions of the deuterium labels by the absence of corresponding proton signals in the ¹H NMR spectrum and altered signals in the ¹³C NMR spectrum. The presence of two conformers (twist and sofa) of indolactam V in solution can complicate NMR spectra, leading to multiple peaks for a single nucleus. nih.govtandfonline.com

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. tandfonline.com The IR spectrum of (-)-Indolactam V shows characteristic absorption bands for functional groups such as N-H, O-H, C-H, and the amide C=O. acs.orgtandfonline.comtandfonline.com By comparing the IR spectrum of a synthesized batch of (-)-Indolactam V-d8 to a reference spectrum of the pure unlabeled compound, one can assess its purity. dynamicscience.com.au The presence of unexpected peaks may indicate impurities. dynamicscience.com.auamericanpharmaceuticalreview.com

Table 2: Spectroscopic Data for (-)-Indolactam V Analogs

Technique Key Observations Reference
¹H NMR Reveals the presence of two conformers in solution. nih.govtandfonline.com
¹³C NMR Provides detailed information on the carbon skeleton. rsc.orgacs.org
IR (KBr) Shows characteristic peaks for amide C=O (around 1650 cm⁻¹) and N-H/O-H stretching (around 3430 cm⁻¹). tandfonline.comtandfonline.com

| UV (MeOH) | Displays absorption maxima around 224 nm and 292 nm. | tandfonline.com |

Radiometric and Luminescence-Based Assays for Biological Activity Measurement

To determine the biological activity of (-)-Indolactam V-d8, specifically its ability to activate PKC, various assay formats can be employed.

Radiometric Assays: These assays traditionally measure the activity of kinases like PKC by quantifying the transfer of a radiolabeled phosphate (B84403) group (from [γ-³²P]ATP or [³³P]-ATP) to a specific substrate peptide or protein. cellsignal.compnas.orgpromega.jp The amount of incorporated radioactivity is directly proportional to the kinase activity. pnas.org These assays are highly sensitive and have been a cornerstone of kinase research. cellsignal.com

Luminescence-Based Assays: As a safer alternative to radiometric methods, luminescence-based assays have gained popularity. abcam.compromega.com These assays, such as Promega's ADP-Glo™ Kinase Assay, measure kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction. promega.jpbpsbioscience.com The ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal that is inversely proportional to the amount of remaining ATP and thus directly proportional to kinase activity. bpsbioscience.com These assays offer high sensitivity, a wide dynamic range, and are well-suited for high-throughput screening. promega.combyonoy.comsinobiological.com Another approach involves using a β-galactosidase complementation method to screen for compounds that affect protein levels, which was used to identify Indolactam V as an upregulator of RGS2 protein through PKC activation. nih.gov

Table 3: Comparison of Biological Activity Assays

Assay Type Principle Advantages Disadvantages
Radiometric Measures incorporation of radioactive phosphate into a substrate. cellsignal.compnas.org High sensitivity. cellsignal.com Requires handling of radioactive materials.

| Luminescence | Measures ADP production via a luciferase-coupled reaction. promega.jpbpsbioscience.com | Safe, high sensitivity, wide dynamic range, suitable for HTS. promega.combyonoy.com | May be subject to interference from colored or fluorescent compounds. |

Indolactam V D8 As a Chemical Biology Research Tool

Application in Mechanistic Pharmacokinetic Studies (Preclinical)

In preclinical pharmacokinetic studies, deuterated compounds like (-)-Indolactam V-d8 are theoretically ideal for use as internal standards in mass spectrometry-based bioanalysis. The incorporation of deuterium (B1214612) atoms results in a molecule that is chemically identical to the parent compound but has a higher mass. This allows for its co-elution with the non-deuterated analyte during chromatography and simultaneous detection by a mass spectrometer, enabling precise quantification. However, no specific preclinical pharmacokinetic studies employing (-)-Indolactam V-d8 have been reported.

Use as an Internal Standard in Bioanalytical Assays

The primary and most anticipated application of (-)-Indolactam V-d8 is as an internal standard in bioanalytical assays designed to quantify (-)-Indolactam V in complex biological matrices such as plasma, serum, or tissue homogenates. The nearly identical physicochemical properties of a deuterated standard and its analyte ensure that any variability during sample preparation, extraction, and analysis affects both compounds equally, leading to highly accurate and precise measurements. While the synthesis of deuterated indolactam analogs has been described in chemical literature, indicating the feasibility of producing (-)-Indolactam V-d8, its actual application in a validated bioanalytical method has not been published.

Utility in Quantitative Proteomics for Target Validation

Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or chemical labeling approaches, are powerful tools for identifying and validating drug targets. In this context, a deuterated compound could potentially be used in competitive binding assays to validate the targets of (-)-Indolactam V. By competing with an affinity probe derived from (-)-Indolactam V, the deuterated, unlabeled compound could help to distinguish specific protein binders from non-specific interactions. There is currently no evidence in the scientific literature of (-)-Indolactam V-d8 being utilized for such purposes.

Development of Affinity Probes and Bioconjugates for Target Identification

Affinity probes are crucial for the identification of the cellular targets of a bioactive compound. These probes typically consist of the parent molecule, a reactive group for covalent binding to the target, and a reporter tag for detection. While the development of affinity probes based on (-)-Indolactam V has been a subject of interest for studying PKC and other potential targets, the use of a deuterated version in the development or application of these probes is not documented.

Future Research Directions and Unaddressed Challenges

Elucidating Novel Biological Targets and Mechanisms of Action

Future research is focused on identifying and validating biological targets for (-)-Indolactam V beyond the PKC family. This endeavor aims to uncover new therapeutic applications and understand the compound's broader mechanism of action.

Beyond Protein Kinase C: While the interaction with PKC is well-established, studies on Indolactam V analogues suggest engagement with other significant signaling pathways. nih.govthieme-connect.de Research indicates that indolactam derivatives can act as potent inhibitors of Gli transcription factors, which are key components of the Hedgehog (Hh) signaling pathway implicated in several cancers. nih.gov Further investigations are needed to fully characterize the interaction of (-)-Indolactam V with these targets.

Receptor Modulation: Analogues of (-)-Indolactam V have been identified as inhibitors of Proteinase-Activated Receptor 2 (PAR2), a target for novel anti-cancer therapies due to its role in cell migration and invasion. nih.gov Exploring this activity could open new avenues for developing anti-metastatic drugs.

Role of (-)-Indolactam V-d8: In elucidating these novel targets, (-)-Indolactam V-d8 is essential. It can be used as a stable isotope-labeled internal standard in mass spectrometry-based proteomic approaches, such as affinity purification-mass spectrometry (AP-MS) or chemical proteomics, to accurately identify and quantify the proteins that bind to the parent compound in complex cellular lysates.

Exploring Synergistic and Antagonistic Interactions with Other Bioactive Molecules

A significant frontier in drug development is combination therapy, where the interaction between two or more bioactive molecules can lead to enhanced efficacy (synergism) or unexpected inhibition (antagonism). nih.govarxiv.orgrsc.org

Combination Cancer Therapy: There is potential for using Indolactam V analogues as chemosensitizers, agents that make cancer cells more susceptible to other chemotherapeutic drugs. researchgate.net Future studies will need to systematically screen for synergistic interactions between (-)-Indolactam V and existing anti-cancer agents for various malignancies. elifesciences.org

Understanding Antagonism: Conversely, it is equally crucial to identify antagonistic interactions that could reduce therapeutic efficacy. nih.gov This is particularly important when considering complex treatment regimens for patients with multiple conditions.

Role of (-)-Indolactam V-d8: In these combination studies, accurately determining the pharmacokinetic and pharmacodynamic profiles of (-)-Indolactam V is critical. (-)-Indolactam V-d8 serves as the gold standard for quantitative analysis, enabling precise measurement of the parent compound's concentration in tissues and plasma via techniques like liquid chromatography-mass spectrometry (LC-MS), thereby ensuring that observed effects are correctly attributed to the drug combination. scispace.com

Development of Advanced Methodologies for Studying Indolactam V Dynamics

Understanding how (-)-Indolactam V interacts with its targets on a molecular level requires sophisticated methodologies. Future research will focus on refining these techniques to gain deeper insights into the compound's dynamics.

Computational Modeling: Computational docking simulations and site-directed mutagenesis have been used to model the binding of (-)-Indolactam V to the C1 domain of PKC. nih.govresearchgate.net Future work will involve developing more advanced computational models to predict binding affinities and dynamics for newly identified targets like Gli and PAR2.

Advanced Mass Spectrometry: The use of hydrogen/deuterium (B1214612) exchange mass spectrometry (HDX-MS) can reveal dynamic changes in protein conformation upon ligand binding. This technique could be applied to study how (-)-Indolactam V binding affects the structure and function of its target proteins in real-time.

Role of (-)-Indolactam V-d8: The primary application of (-)-Indolactam V-d8 is in quantitative mass spectrometry. scispace.com As an internal standard, it is indispensable for absolute quantification in pharmacokinetic studies, which measure the absorption, distribution, metabolism, and excretion (ADME) of the parent compound. This data is fundamental for designing effective therapeutic strategies.

Addressing Methodological Challenges in Compound Characterization and Application

Several challenges remain in the synthesis, characterization, and application of Indolactam V and its analogues.

Synthetic Complexity: The total synthesis of (-)-Indolactam V is a complex, multi-step process. tdl.orgnih.govrsc.org Developing more efficient and modular synthetic routes is a continuing goal, as it would facilitate the creation of diverse analogue libraries for structure-activity relationship (SAR) studies. acs.org

Analytical Characterization: The structural complexity of therapeutic molecules presents a major analytical challenge. nih.gov Ensuring the purity, stability, and accurate quantification of (-)-Indolactam V in various formulations and biological matrices is non-trivial.

Role of (-)-Indolactam V-d8: The synthesis and availability of deuterated standards like (-)-Indolactam V-d8 are crucial for overcoming analytical hurdles. By providing a stable, non-radioactive, and chemically identical standard that is distinguishable by mass, (-)-Indolactam V-d8 allows for highly accurate and precise quantification, which is essential for preclinical and potentially clinical evaluation. scispace.com

Research AreaKey ObjectivesRole of (-)-Indolactam V-d8
Novel Target Elucidation Identify and validate biological targets beyond PKC, such as Gli and PAR2.Internal standard for mass spectrometry-based proteomics to identify binding partners.
Synergistic Interactions Screen for enhanced therapeutic effects when combined with other drugs (e.g., in cancer therapy).Gold standard for accurate quantification in pharmacokinetic studies of combination therapies.
Advanced Methodologies Develop and apply computational models and advanced mass spectrometry to study binding dynamics.Essential internal standard for absolute quantification in ADME and pharmacokinetic studies.
Methodological Challenges Overcome complexities in synthesis and analytical characterization.Provides a reliable reference standard to ensure accuracy and precision in analytical quantification.

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for assessing the stability of (-)-Indolactam V-d8 in cell-based assays?

  • Methodological Answer : Stability testing should include controlled environmental conditions (e.g., pH, temperature, light exposure) and validation via liquid chromatography-mass spectrometry (LC-MS) to monitor deuterium retention . Parallel experiments with non-deuterated (-)-Indolactam V can establish baseline degradation rates. Include negative controls (e.g., solvent-only) to rule out matrix effects .

Q. How should researchers design dose-response studies to determine the EC50 of (-)-Indolactam V-d8 for PKC activation?

  • Methodological Answer :

  • Concentration Range : Use logarithmic dilutions (e.g., 1 nM–10 µM) to capture sigmoidal curves.
  • Controls : Include a positive control (e.g., phorbol ester) and vehicle control.
  • Validation : Replicate experiments across ≥3 independent trials to assess inter-assay variability. Statistical power analysis (e.g., G*Power) should inform sample size .
  • Data Normalization : Express results as % PKC activation relative to positive controls .

Q. What are the critical parameters for validating (-)-Indolactam V-d8’s specificity in PKC isoform studies?

  • Methodological Answer :

  • Isoform Selectivity : Use siRNA knockdown or CRISPR-edited cell lines lacking specific PKC isoforms (e.g., PKCδ) to confirm on-target effects .
  • Off-Target Screening : Pair with broad-spectrum kinase inhibitors (e.g., staurosporine) to identify non-PKC pathways .

Advanced Research Questions

Q. How can isotopic effects of deuterium in (-)-Indolactam V-d8 influence its pharmacokinetic (PK) profile, and what methodologies quantify these differences?

  • Methodological Answer :

  • Metabolic Stability : Compare hepatic microsomal half-life (t1/2) of deuterated vs. non-deuterated analogs using LC-MS. Deuterium’s kinetic isotope effect (KIE) may reduce CYP450-mediated metabolism .
  • Tissue Distribution : Use radiolabeled (e.g., <sup>3</sup>H) analogs in autoradiography or PET imaging to track biodistribution .
  • Data Interpretation : Apply ANOVA to assess significance of isotopic differences in PK parameters (e.g., AUC, Cmax) .

Q. What strategies resolve contradictions in reported EC50 values for (-)-Indolactam V-d8 across different cell types?

  • Methodological Answer :

  • Source of Variability : Evaluate cell-specific factors (e.g., PKC isoform expression levels, membrane permeability) via qPCR or Western blot .
  • Normalization : Express EC50 relative to intracellular drug concentration (measured via LC-MS) rather than extracellular dosing .
  • Meta-Analysis : Systematically review literature using PRISMA guidelines, highlighting assay conditions (e.g., serum content, incubation time) as confounding variables .

Q. How can researchers differentiate between PKC-dependent and -independent mechanisms when (-)-Indolactam V-d8 exhibits off-target effects?

  • Methodological Answer :

  • Pharmacological Inhibition : Pre-treat cells with PKC-specific inhibitors (e.g., Gö6983) to isolate PKC-mediated responses .
  • Omics Approaches : Conduct phosphoproteomics to map signaling pathways altered by (-)-Indolactam V-d8, comparing outcomes in PKC-knockout models .
  • Dose-Response Correlation : If off-target effects occur only at supraphysiological doses, refine experimental thresholds using receiver operating characteristic (ROC) analysis .

Methodological Frameworks

  • Statistical Rigor : Consult statisticians during experimental design to ensure appropriate tests (e.g., mixed-effects models for longitudinal data) and avoid Type I/II errors .
  • Ethical Compliance : Document deuterated compound handling per institutional biosafety guidelines, especially for in vivo studies .
  • Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.